molecular formula C16H25ClN2O2 B13777675 N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride CAS No. 77791-44-7

N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride

Cat. No.: B13777675
CAS No.: 77791-44-7
M. Wt: 312.83 g/mol
InChI Key: NYBSLGKKPPOERY-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a phenoxyethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-phenoxyethanol with N-methylacetamide in the presence of a base to form N-Methyl-N-(2-phenoxyethyl)acetamide. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: The major products may include carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products depend on the nucleophile used but may include substituted phenoxyethyl derivatives.

Scientific Research Applications

N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2-phenoxyethyl)-2-(morpholino)acetamide
  • N-Methyl-N-(2-phenoxyethyl)-2-(pyrrolidino)acetamide
  • N-Methyl-N-(2-phenoxyethyl)-2-(azepano)acetamide

Uniqueness

N-Methyl-N-(2-phenoxyethyl)-2-(piperidino)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring, in particular, may contribute to its binding affinity and specificity for certain molecular targets, distinguishing it from similar compounds with different ring structures.

Properties

CAS No.

77791-44-7

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

N-methyl-N-(2-phenoxyethyl)-2-piperidin-1-ium-1-ylacetamide;chloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-17(12-13-20-15-8-4-2-5-9-15)16(19)14-18-10-6-3-7-11-18;/h2,4-5,8-9H,3,6-7,10-14H2,1H3;1H

InChI Key

NYBSLGKKPPOERY-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=CC=C1)C(=O)C[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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